Molecular-Weight-Guided Differentiation from 8,10-Dimethyl Dibenzoxazepine Acetamide
CAS 922028‑87‑3 (exact mass 282.30 Da) carries a single N‑methyl group at the 10‑position, whereas the closest commercially available acetamide analog, N‑(8,10‑dimethyl‑11‑oxo‑10,11‑dihydrodibenzo[b,f][1,4]oxazepin‑2‑yl)acetamide, possesses an additional methyl substituent at the 8‑position, increasing its mass to 296.32 Da . This 14 Da mass difference corresponds to a steric and electronic perturbation on the benzo‑ring that can alter ligand‑receptor shape complementarity. Although no direct biochemical comparison has been published, the difference in substitution pattern provides a rational basis for selecting the 10‑monomethyl scaffold when minimal steric bulk on the fused benzene ring is desired for initial SAR exploration [1].
| Evidence Dimension | Molecular weight and substitution pattern |
|---|---|
| Target Compound Data | MW = 282.30 Da; 10‑monomethyl substitution |
| Comparator Or Baseline | N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide: MW = 296.32 Da; 8,10‑dimethyl substitution |
| Quantified Difference | ΔMW = 14 Da (Δ = one CH₂ unit); steric volume reduction at the 8‑position |
| Conditions | Structural informatics comparison; no biochemical assay data available |
Why This Matters
For medicinal chemistry campaigns, the 14 Da mass savings and reduced steric bulk at the 8‑position may translate into improved ligand efficiency and simplified metabolite profiles, although this remains to be experimentally validated.
- [1] Deziel, R. et al. Dibenzo[B,F][1,4]Oxazepin-11-yl-N-Hydroxybenzamides as HDAC Inhibitors. U.S. Patent Application Publication US 2014/0011988 A1, January 9, 2014. View Source
